2alpha-Vinylcyclopropane-1beta-methanol

Description

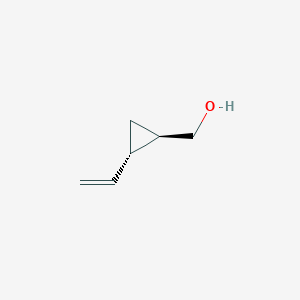

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S)-2-ethenylcyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h2,5-7H,1,3-4H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEUBSMPIQDNHL-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1C[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15135-98-5 | |

| Record name | rac-[(1R,2S)-2-ethenylcyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2alpha Vinylcyclopropane 1beta Methanol

Ring-Opening Reactions of the Cyclopropane (B1198618) Core

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to cleavage under various conditions, leading to the formation of more stable five-membered ring systems or acyclic structures. These ring-opening reactions can be initiated by thermal energy, photochemical activation, nucleophiles, electrophiles, or transition metal catalysts.

Thermal and Photochemical Rearrangements

One of the most characteristic reactions of vinylcyclopropanes is their rearrangement to cyclopentenes. wikipedia.org This transformation is driven by the release of ring strain and can be induced either thermally or photochemically.

Thermal Rearrangement: The thermal vinylcyclopropane-cyclopentene rearrangement typically requires high temperatures, often in the range of 500-600°C. The mechanism of this rearrangement has been a subject of extensive study and is believed to proceed through either a concerted, orbital-symmetry-controlled pericyclic process or a stepwise pathway involving a diradical intermediate. wikipedia.org The high activation energy, around 50 kcal/mol, is a significant drawback for its synthetic application due to the potential for side reactions and limitations on the types of functional groups that can be tolerated. wikipedia.org

Photochemical Rearrangement: Photochemical activation provides an alternative pathway for the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org This method can sometimes be performed under milder conditions compared to the thermal process. For instance, vinylcyclopropanes embedded within a cyclooctane (B165968) core have been shown to convert to the corresponding [5-5]-fused ring systems upon photochemical irradiation. wikipedia.org

A summary of the general conditions for these rearrangements is presented in the table below.

| Rearrangement Type | Typical Conditions | Key Mechanistic Feature |

| Thermal | High temperatures (500-600 °C) | Diradical or concerted pathway |

| Photochemical | UV irradiation | Excited state intermediates |

The di-π-methane rearrangement is a photochemical reaction that typically involves a 1,4-diene system rearranging to form a vinylcyclopropane (B126155). While this is the forward reaction, the reverse process, or a related rearrangement of a vinylcyclopropane to a 1,3-diene, can also be observed, particularly under metal catalysis. For example, vinylcyclopropanes embedded in azapolycyclic systems have been shown to undergo rearrangement to 1,3-dienes in the presence of a Wilkinson Rh(I) complex under microwave heating. nih.gov The proposed mechanism involves the insertion of the Rh(I) species into the cyclopropane ring, followed by a metal hydride elimination or a 1,3-hydride migration to form allyl- and alkylrhodium(III) hydride complexes, which then undergo reductive elimination to yield the diene product. nih.gov

Nucleophilic and Electrophilic Ring Opening

The cyclopropane ring in 2alpha-Vinylcyclopropane-1beta-methanol can be opened by both nucleophilic and electrophilic attack, often facilitated by catalysts.

Nucleophilic Ring Opening: While the cyclopropane ring itself is not highly susceptible to nucleophilic attack, the presence of a vinyl group can facilitate ring-opening under transition metal catalysis. For instance, Rh(I) catalysts have been used for the asymmetric ring opening of racemic vinylcyclopropanes with aryl boronic acids as nucleophiles. nih.govacs.org This reaction proceeds through the formation of an allyl-Rh-complex followed by reductive elimination to form a new carbon-carbon bond. acs.org

Electrophilic Ring Opening: The strained C-C bonds of the cyclopropane ring can act as a source of electrons, making them susceptible to attack by electrophiles. Brønsted and Lewis acids can catalyze the ring-opening of vinylcyclopropanes. digitellinc.com For example, subjecting fused vinylcyclopropanes to Brønsted acids leads to the opening of the exocyclic cyclopropane bond, forming a charge-separated ion pair that can then undergo further reactions. digitellinc.com Similarly, Lewis acids like Yb(OTf)₃ can mediate the rearrangement of fused vinylcyclopropanes to cyclopentenes at feasible temperatures. digitellinc.com

Metal-Catalyzed Ring Expansions and Rearrangements

Transition metals play a crucial role in catalyzing the rearrangement of vinylcyclopropanes under milder conditions than those required for thermal reactions. Various transition metals, including rhodium, ruthenium, and palladium, have been shown to be effective.

Rhodium(I) complexes, such as Wilkinson's catalyst, can catalyze the rearrangement of vinylcyclopropanes to 1,3-dienes. nih.gov Rhodium(I) is also employed in asymmetric ring-opening reactions with nucleophiles like aryl boronic acids. nih.govacs.org

Ruthenium catalysts have been utilized in the ortho-C–H allylation of aromatic acids with vinylcyclopropanes, a reaction that involves the selective cleavage of both a C-H and a C-C bond. acs.org The ring strain of the vinylcyclopropane facilitates the cleavage of a C-C bond to form an allylmetal intermediate. acs.org

Palladium on activated carbon can induce a highly regioselective reductive ring opening of vinylcyclopropanes via hydrogenation. acs.org The regioselectivity of the C-C bond cleavage depends on the ability of substituents on the vinylcyclopropane to coordinate with the palladium catalyst. acs.org

The table below summarizes the outcomes of some metal-catalyzed reactions of vinylcyclopropanes.

| Metal Catalyst | Reactant(s) | Product(s) |

| Rh(I) complex | Vinylcyclopropane | 1,3-Diene |

| Rh(I) complex | Vinylcyclopropane, Aryl boronic acid | Ring-opened arylated product |

| Ru catalyst | Vinylcyclopropane, Aromatic acid | ortho-Allylated aromatic acid |

| Pd/C, H₂ | Vinylcyclopropane | Reductive ring-opened alkane |

Reactivity of the Vinyl Group

The vinyl group of this compound exhibits the typical reactivity of a carbon-carbon double bond, undergoing various addition reactions. Importantly, under appropriate conditions, these reactions can occur selectively at the vinyl group without affecting the integrity of the cyclopropane ring.

Common electrophilic addition reactions applicable to the vinyl group include hydrohalogenation and halogenation. youtube.comsavemyexams.com The addition of hydrogen halides (HX) or halogens (X₂) proceeds via an electrophilic attack on the double bond to form a carbocation intermediate, which is then attacked by the halide anion. libretexts.org

Ozonolysis provides a method for the oxidative cleavage of the vinyl double bond. libretexts.org This reaction involves the treatment of the alkene with ozone to form an ozonide intermediate, which is then worked up to yield carbonyl compounds, such as aldehydes or ketones. libretexts.org

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Vinylcyclopropanes (VCPs) are versatile synthons in transition-metal-catalyzed cycloadditions, capable of acting as three-carbon or five-carbon components to construct five- to eight-membered carbocycles. researchgate.net The reactivity of 2α-vinylcyclopropane-1β-methanol in these reactions is primarily dictated by the vinylcyclopropane moiety.

Transition metal catalysts, particularly rhodium(I) and palladium(0), are effective in promoting these transformations. The general mechanism for a [3+2] cycloaddition involves the coordination of the metal catalyst to the VCP, followed by oxidative addition that cleaves the cyclopropane ring to form a π-allyl metal intermediate. researchgate.net This intermediate then reacts with a 2π component (an alkene or alkyne), and subsequent reductive elimination yields the five-membered ring product. rsc.org

Rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of VCPs tethered to an alkene or alkyne have been shown to efficiently construct bicyclic systems containing cyclopentane (B165970) rings, often with a quaternary stereocenter at the bridgehead position. missouri.eduyoutube.com For instance, exposure of α-ene-VCPs to a catalytic amount of [Rh(dppm)]SbF₆ leads to the formation of 5/6- and 5/7-bicyclic compounds. missouri.edu Similarly, palladium-catalyzed formal [3+2] cycloadditions between substituted VCPs and electron-deficient olefins provide access to highly substituted cyclopentane products. nih.gov The reaction is proposed to proceed via a π-allyl-palladium intermediate, with the stereoselectivity being influenced by the chiral ligand employed. nih.gov

Table 1: Examples of Metal-Catalyzed [3+2] Cycloadditions with Vinylcyclopropane Derivatives

| Catalyst/Metal | 2π Component | Product Type | Key Features |

|---|---|---|---|

| Rhodium(I) complexes | Tethered Alkene/Alkyne | Bicyclo[n.3.0]alkanes | Forms fused 5/6 and 5/7 ring systems; high diastereoselectivity. missouri.edu |

| Palladium(0) complexes | β-Nitrostyrene | Substituted Cyclopentane | Assembles cyclopentane core; conserves trans-relationship of substituents. |

| Rhodium(I) with Chiral Ligands | Tethered Alkyne | Enantioenriched Bicyclic Cyclopentenes | Asymmetric cycloaddition with excellent enantioselectivities. researchgate.net |

| Palladium(0) with Chiral Ligands | Meldrum's acid alkylidenes | Diastereo- and Enantioenriched Cyclopentanes | High levels of stereoselectivity controlled by ligand. nih.gov |

Hydrofunctionalization and Other Addition Reactions

The vinyl group of 2α-vinylcyclopropane-1β-methanol is susceptible to various addition reactions typical of alkenes, including hydrofunctionalization, which involves the addition of H-X across the double bond.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene. wikipedia.orgbyjus.com Treatment of the vinyl group with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding primary alcohol, 2-(2-hydroxyethyl)cyclopropane-1-methanol. The reaction proceeds via a syn-addition of the hydroborane across the double bond. wikipedia.orglibretexts.org

Wacker-Tsuji Oxidation: This palladium-catalyzed aerobic oxidation transforms terminal alkenes into methyl ketones. wikipedia.orgorganic-chemistry.org Application of Wacker-Tsuji conditions (e.g., PdCl₂, CuCl, O₂, H₂O/DMF) to 2α-vinylcyclopropane-1β-methanol would produce 2-acetylcyclopropane-1-methanol. organic-chemistry.orglibretexts.org The reaction proceeds via oxypalladation of the alkene, where water acts as the nucleophile, attacking the more substituted carbon of the alkene π-complex. libretexts.orgalmerja.com Intramolecular versions of the Wacker reaction, where a tethered nucleophile attacks the palladium-activated alkene, are also well-established. rsc.orglibretexts.org

Asymmetric Hydrogenation: The vinyl double bond can be reduced to a single bond via catalytic hydrogenation. wikipedia.org Using chiral transition metal catalysts, such as those based on Ruthenium-BINAP complexes, this transformation can be performed enantioselectively, which is particularly relevant for substituted vinylcyclopropanes. rsc.orgresearchgate.net This would convert 2α-vinylcyclopropane-1β-methanol into 2α-ethylcyclopropane-1β-methanol.

Table 2: Predicted Products from Addition Reactions to the Vinyl Group

| Reaction | Reagents | Predicted Product | Regio/Stereochemistry |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(2-Hydroxyethyl)cyclopropane-1-methanol | Anti-Markovnikov, Syn-addition wikipedia.org |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl, O₂, H₂O/DMF | 2-Acetylcyclopropane-1-methanol | Markovnikov oxidation libretexts.org |

| Catalytic Hydrogenation | H₂, Pd/C | 2-Ethylcyclopropane-1-methanol | Syn-addition of hydrogen |

Transformations Involving the Methanol (B129727) Moiety

The primary hydroxyl group at the C1 position is a versatile functional handle for various chemical modifications, including derivatization, changes in oxidation state, and participation in bond-forming reactions.

Stereoselective Derivatization of the Hydroxyl Group

The hydroxyl group can be readily converted into other functionalities through derivatization. These reactions are crucial for protecting the alcohol, altering the molecule's physical properties, or preparing it for subsequent transformations.

Esterification and Acylation: The alcohol can be converted to an ester through reaction with a carboxylic acid (Fischer esterification), an acyl chloride, or an organic anhydride. researchgate.net These reactions are typically straightforward and allow for the introduction of a wide variety of R groups.

Mitsunobu Reaction: This powerful reaction allows for the conversion of a primary or secondary alcohol into an ester, ether, or other functional group with complete inversion of stereochemistry at the alcohol carbon. missouri.eduwikipedia.org The reaction uses a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) to activate the hydroxyl group as a good leaving group, which is then displaced by a suitable nucleophile (e.g., a carboxylate). organic-chemistry.orgtcichemicals.com While the C1 carbon of 2α-vinylcyclopropane-1β-methanol is not a stereocenter itself, this reaction is a cornerstone of stereoselective synthesis and is highly effective for converting alcohols to other functional groups under mild conditions. mdpi.com

Oxidation-Reduction Chemistry at the C1 Position

The oxidation state of the C1 carbon can be readily manipulated. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and the resulting aldehyde can be reduced back to the alcohol.

Oxidation to Aldehyde: The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. nih.govchemistrysteps.com Common and effective reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for Swern oxidation. chemistrysteps.com These methods are known for their high yields and compatibility with other functional groups, such as the vinyl group present in the molecule. masterorganicchemistry.com

Oxidation to Carboxylic Acid: If the corresponding carboxylic acid, 2α-vinylcyclopropane-1β-carboxylic acid, is the desired product, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, generated from CrO₃ and H₂SO₄, also known as the Jones reagent) will oxidize a primary alcohol directly to a carboxylic acid. chemguide.co.ukleah4sci.com

Reduction of Aldehyde: The corresponding aldehyde, 2α-vinylcyclopropane-1β-carbaldehyde, can be reduced back to 2α-vinylcyclopropane-1β-methanol. Sodium borohydride (B1222165) (NaBH₄) is a common, mild, and selective reagent for this purpose, readily reducing aldehydes and ketones without affecting other functional groups like esters or, in this case, the vinyl group. masterorganicchemistry.comyoutube.com The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com

Table 3: Oxidation-Reduction Reactions at the C1 Position

| Transformation | Reagent(s) | Product | Notes |

|---|---|---|---|

| Alcohol to Aldehyde | PCC, DMP, or Swern conditions | 2α-Vinylcyclopropane-1β-carbaldehyde | Mild oxidation, stops at the aldehyde stage. chemistrysteps.com |

| Alcohol to Carboxylic Acid | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | 2α-Vinylcyclopropane-1β-carboxylic acid | Strong oxidation. chemguide.co.uk |

| Aldehyde to Alcohol | NaBH₄, then H₂O/H⁺ workup | 2α-Vinylcyclopropane-1β-methanol | Selective reduction of the carbonyl. masterorganicchemistry.comugm.ac.id |

Intermolecular and Intramolecular Reactions of the Alcohol Functionality

The hydroxyl group can act as a nucleophile in both intermolecular and intramolecular settings, leading to the formation of new C-O bonds.

Intermolecular Reactions: As a nucleophile, the alcohol can participate in a variety of bond-forming reactions. A prime example is the Mitsunobu reaction, discussed previously, where the alcohol is converted into a leaving group in situ and displaced by an external nucleophile. organic-chemistry.org Another example is Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then displaces a halide from an alkyl halide to form an ether.

Intramolecular Reactions: If a suitable electrophile is present elsewhere in the molecule, the hydroxyl group can participate in intramolecular cyclizations to form oxygen-containing heterocycles. For example, acid-catalyzed cyclization of unsaturated alcohols is a known method for synthesizing oxacycles. mdpi.com If the vinyl group of 2α-vinylcyclopropane-1β-methanol were to be functionalized to contain an electrophilic center (e.g., via epoxidation), the hydroxyl group could act as an intramolecular nucleophile to open the epoxide and form a cyclic ether. Furthermore, radical-mediated ring-opening of the cyclopropane followed by cyclization involving the alcohol or a derivative is another potential pathway for forming complex cyclic structures. nih.govbeilstein-journals.org

Stereochemical Investigations of 2alpha Vinylcyclopropane 1beta Methanol

Conformational Analysis of the Cyclopropane (B1198618) and Vinylcyclopropane (B126155) Systems

The conformational landscape of vinylcyclopropane systems, including 2α-vinylcyclopropane-1β-methanol, is primarily governed by the orientation of the vinyl group relative to the cyclopropane ring. The two predominant conformations are the s-trans (or antiperiplanar) and the s-cis (or synperiplanar) forms, arising from rotation around the C-C single bond connecting the vinyl group and the cyclopropane ring.

In the s-trans conformation, the double bond of the vinyl group is oriented away from the cyclopropane ring, minimizing steric hindrance. Conversely, in the s-cis conformation, the double bond is positioned over the three-membered ring. Computational and spectroscopic studies on various vinylcyclopropane derivatives have generally indicated that the s-trans conformation is the more stable ground state due to lower steric repulsion. The energy difference between the s-trans and s-cis conformers can influence the molecule's reactivity, particularly in pericyclic reactions such as the vinylcyclopropane-cyclopentene rearrangement.

For 2α-vinylcyclopropane-1β-methanol specifically, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding, which could potentially influence the conformational equilibrium. For instance, a hydrogen bond between the hydroxyl group and the π-system of the vinyl group could stabilize the s-cis conformation under certain conditions. However, detailed experimental or computational data on the specific conformational preferences of 2α-vinylcyclopropane-1β-methanol are not extensively available in the current literature. The general preference for the s-trans conformer in related systems suggests this would be the dominant conformation.

Table 1: General Conformational Preferences in Vinylcyclopropane Systems

| Conformer | Dihedral Angle (C=C-C-C) | Relative Stability | Key Feature |

| s-trans | ~180° | More stable | Minimized steric hindrance |

| s-cis | ~0° | Less stable | Potential for intramolecular interactions |

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of 2α-vinylcyclopropane-1β-methanol with high stereocontrol is a significant challenge due to the presence of two adjacent stereocenters on the cyclopropane ring. Both diastereoselective and enantioselective methods have been explored for the construction of substituted vinylcyclopropanols.

Diastereoselective Synthesis:

Diastereoselective approaches often rely on substrate control, where an existing stereocenter in the starting material directs the stereochemical outcome of the cyclopropanation reaction. One common strategy involves the cyclopropanation of a chiral allylic alcohol. The hydroxyl group can direct the cyclopropanating reagent to one face of the double bond, leading to the preferential formation of one diastereomer. For the synthesis of the trans isomer (like 2α-vinylcyclopropane-1β-methanol), the directing effect of the hydroxyl group is crucial.

Another approach involves the diastereoselective reduction of a corresponding ketone, 2-vinylcyclopropyl ketone. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer of the alcohol over the other.

Enantioselective Synthesis:

Enantioselective methods for the synthesis of vinylcyclopropanes often employ chiral catalysts or chiral auxiliaries. sioc.ac.cn Rhodium-catalyzed cyclopropanation reactions of donor/acceptor carbenes have shown high diastereoselectivity and can be rendered enantioselective by using chiral ligands. nih.gov

A notable strategy involves the use of camphor-derived sulfur ylides for the cyclopropanation of electron-deficient alkenes. sioc.ac.cn This method has been shown to produce 1,3-disubstituted-2-vinylcyclopropanes with high diastereoselectivities and enantioselectivities. researchgate.net The stereochemical outcome is influenced by the specific stereoisomer of the chiral sulfonium (B1226848) salt used. sioc.ac.cn

Furthermore, Michael-initiated ring closure (MIRC) reactions represent a powerful tool for the enantioselective synthesis of cyclopropanes. rsc.org The use of chiral substrates, nucleophiles, or organocatalysts can effectively control the stereochemistry of the resulting cyclopropane ring. rsc.org

Table 2: Selected Enantioselective Cyclopropanation Methods

| Method | Catalyst/Reagent | Typical Substrate | Key Advantage |

| Rhodium-catalyzed Cyclopropanation | Chiral Rhodium(II) carboxylates | Alkenes and diazo compounds | High diastereoselectivity and enantioselectivity |

| Sulfur Ylide Mediated Cyclopropanation | Camphor-derived chiral sulfonium salts | Electron-deficient alkenes | High stereocontrol, tunable by ylide stereochemistry |

| Michael-Initiated Ring Closure (MIRC) | Chiral organocatalysts (e.g., prolinol derivatives) | Michael acceptors and donors | Metal-free, mild conditions, excellent enantioselectivity |

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The relative and absolute stereochemistry of 2α-vinylcyclopropane-1β-methanol profoundly influences its reactivity and the stereochemical outcome of its transformations. The spatial arrangement of the vinyl and hydroxyl groups dictates the molecule's ability to participate in various reactions, including cycloadditions and rearrangements.

A classic example is the vinylcyclopropane-cyclopentene rearrangement . This thermally or photochemically induced pericyclic reaction is highly stereospecific. The stereochemistry of the starting vinylcyclopropane directly determines the stereochemistry of the resulting cyclopentene (B43876). For a concerted acs.orgnih.gov-sigmatropic rearrangement, the stereochemical outcome is governed by the Woodward-Hoffmann rules. The specific stereoisomer, 2α-vinylcyclopropane-1β-methanol, would be expected to yield a cyclopentene derivative with a predictable and specific stereochemistry.

In transition-metal-catalyzed reactions , the stereochemistry of the vinylcyclopropane substrate is critical for stereoselectivity. For instance, in palladium-catalyzed formal [3+2] cycloadditions, the initial coordination of the metal to the vinyl group is influenced by the substituents on the cyclopropane ring. The diastereoselectivity of these reactions is often high, and the use of chiral ligands can induce excellent enantioselectivity. nih.gov The stereochemical information embedded in 2α-vinylcyclopropane-1β-methanol would direct the approach of the incoming reagent, leading to a specific stereoisomer of the product.

The hydroxyl group can also act as a directing group in various reactions. For example, in epoxidation or dihydroxylation reactions of the vinyl group, the hydroxyl group can direct the reagent to the syn-face, leading to a diastereoselective transformation.

Configurational Stability and Epimerization Studies

The configurational stability of the stereocenters in 2α-vinylcyclopropane-1β-methanol is a crucial aspect of its chemistry. While the C-C bonds of the cyclopropane ring are generally stable, the stereocenters can be susceptible to epimerization under certain conditions.

Epimerization at the carbon bearing the hydroxyl group can occur via oxidation to the corresponding ketone followed by reduction. The stereochemical outcome of the reduction would depend on the reagents and conditions employed.

More interestingly, the stereocenters on the cyclopropane ring itself can undergo epimerization. It has been reported that ruthenium carbene complexes, commonly used as catalysts for olefin metathesis, can catalyze the epimerization of substituted vinylcyclopropanes. acs.orgnih.govacs.orgscilit.comresearchgate.net This process is believed to proceed through the formation of a ruthenacyclopentene intermediate. nih.govacs.org The rate of this epimerization is highly dependent on the specific ruthenium catalyst and the presence of additional ligands. acs.orgnih.govacs.org For instance, the first-generation Grubbs catalyst can lead to a rapid equilibrium between epimers, while the Hoveyda-Grubbs catalysts may require the addition of a phosphine (B1218219) or nitrogen ligand to induce epimerization. acs.orgnih.govacs.org

This catalytic epimerization has significant implications for stereoselective synthesis, as it can potentially be used to convert an undesired diastereomer into the desired one, or it could lead to a loss of stereochemical integrity if not properly controlled during a metathesis reaction.

Table 3: Factors Influencing Ruthenium-Catalyzed Epimerization of Vinylcyclopropanes

| Factor | Influence on Epimerization | Example | Reference |

| Ruthenium Catalyst | Catalyst structure dictates activity | Grubbs I: rapid epimerization; Hoveyda-Grubbs: requires co-ligand | acs.orgnih.govacs.org |

| Ligands | Presence and nature of ligands are crucial | Addition of phosphines or amines can induce or accelerate epimerization | acs.orgnih.govacs.org |

| Reaction Conditions | Temperature and reaction time | Higher temperatures can favor epimerization | acs.orgnih.govacs.org |

Mechanistic Studies of Reactions Involving 2alpha Vinylcyclopropane 1beta Methanol

Elucidation of Reaction Pathways and Intermediates

The quintessential reaction of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement, a transformation that can be initiated thermally, photochemically, or through catalysis. wikipedia.orgorganicreactions.org The mechanistic picture is complex, with evidence supporting multiple competing pathways depending on the substrate and conditions. wikipedia.org

Under thermal conditions, two primary pathways are considered: a concerted, pericyclic oup.comchemrxiv.org-sigmatropic shift, and a non-concerted, stepwise mechanism involving diradical intermediates. wikipedia.org The debate over which mechanism predominates has been long-standing. wikipedia.orgorganicreactions.org Computational studies using methods like Complete Active Space Self-Consistent Field (CASSCF) have explored the potential energy surface of the parent vinylcyclopropane (B126155) rearrangement. These calculations have identified transition states but, in some cases, failed to locate stable biradical intermediates, suggesting a more concerted process. acs.org However, experimental observations, such as the faster rate of geometric isomerization compared to rearrangement (by a factor of 5-40), strongly imply the existence of intermediates that can revert to the starting material with altered stereochemistry. acs.org The prevailing view is that the reaction proceeds through a shallow potential energy surface where diradical species can exist transiently, allowing for conformational changes before ring closure. wikipedia.org

In the presence of Lewis acids, the reaction pathway for donor-acceptor VCPs shifts dramatically. The Lewis acid coordinates to an electron-withdrawing group (or in the case of 2α-vinylcyclopropane-1β-methanol, potentially the hydroxyl group), facilitating the heterolytic cleavage of a cyclopropane (B1198618) bond. This leads to the formation of a zwitterionic or 1,3-dipole intermediate, which can then undergo a 1,5-cyclization to yield the cyclopentene (B43876) product. oup.combohrium.com Deuterium labeling experiments have been used to trace the reaction course, confirming the formation of these polar intermediates. oup.com

Transition metal catalysis, particularly with Rh(I), Ni(0), and Pd(0), opens up another set of mechanistic possibilities. researchgate.net For Rh(I)-catalyzed reactions, a common proposed mechanism involves the oxidative addition of the rhodium complex into one of the cyclopropane C-C bonds. This forms a π-allyl rhodacycle intermediate. researchgate.netnih.gov Subsequent steps, such as migratory insertion and reductive elimination, then lead to the final product, regenerating the catalyst. nih.gov

Photochemical rearrangements offer a distinct pathway. Direct irradiation of VCPs typically leads to the formation of an excited singlet state, which can then decay into a diradical intermediate by cleavage of a cyclopropane bond. rsc.orgrsc.org This diradical can then cyclize to the cyclopentene product. rsc.org

Kinetic Studies of Key Transformations

Kinetic analysis has provided quantitative insights into the energetics of VCP rearrangements. For the thermal vinylcyclopropane-cyclopentene rearrangement, the activation energy has been determined to be approximately 50 kcal/mol. wikipedia.org This substantial energy barrier necessitates high temperatures (often above 300 °C) for the uncatalyzed thermal reaction. wikipedia.orgacs.org

Kinetic data for catalyzed reactions demonstrate the significant rate acceleration provided by catalysts. For instance, in a Rh(I)-catalyzed asymmetric ring-opening of a vinylcyclopropane with a boronic acid, kinetic studies revealed that the presence of Zn(OTf)₂ as an additive significantly increased the reaction rate compared to the reaction without it. nih.govacs.org This suggests the additive plays a crucial role, possibly in the formation or stabilization of the active catalytic species. nih.govacs.org

The table below summarizes kinetic parameters for different vinylcyclopropane transformations, illustrating the impact of reaction conditions on the energy barriers.

| Reaction Type | System | Activation Energy (Ea) | Rate Constant (k) | Notes |

| Thermal Rearrangement | Unsubstituted Vinylcyclopropane | ~49.6 kcal/mol | log k (s⁻¹) = 13.5 - 49600/2.303RT | Consistent with a concerted, rate-limiting C-C bond cleavage. acs.org |

| Rh-Catalyzed Ring Opening | VCP + Aryl Boronic Acid | Not specified | Rate depends on Zn(OTf)₂ | The reaction with the additive is significantly faster. nih.gov |

| Ni-Catalyzed [3+2] Cycloaddition | VCP + Imine (dmpe ligand) | 25.1 kcal/mol (Free Energy Barrier) | Not specified | The C-C bond formation is the rate-determining step. mdpi.com |

| Ni-Catalyzed [3+2] Cycloaddition | VCP + Imine (PMe₂Ph ligand) | 27.9 kcal/mol (Free Energy Barrier) | Not specified | Monodentate ligand leads to a higher energy barrier. mdpi.com |

This table is generated based on data from multiple sources for illustrative purposes.

Transition State Characterization and Analysis

The stereochemical outcome of the vinylcyclopropane rearrangement is dictated by the geometry of the transition state. According to Woodward-Hoffmann rules for a oup.comchemrxiv.org-sigmatropic shift, the rearrangement can proceed through four distinct pathways: suprafacial-inversion (si), suprafacial-retention (sr), antarafacial-inversion (ai), and antarafacial-retention (ar). wikipedia.org The "si" and "ar" pathways are symmetry-allowed, while "sr" and "ai" are forbidden. wikipedia.org Experimental results often show a mixture of products, suggesting that the transition states for these pathways can be close in energy and that a purely concerted mechanism may not be the sole operative pathway. wikipedia.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for characterizing these transient structures. mdpi.comnih.gov DFT calculations on the nickel-catalyzed [3+2] cycloaddition of a VCP with an imine have been used to map the potential energy surface for different reaction pathways. mdpi.com These studies revealed that the C-C bond-forming step is the rate-determining step and that the calculated free energy barriers for pathways leading to different diastereomers can explain the experimentally observed selectivities. mdpi.com For example, the transition state leading to the cis-pyrrolidine product (TS2_Ia_cis) was found to be 1.8 kcal/mol lower in energy than the transition state leading to the trans product (TS2_Ia_trans), consistent with the exclusive formation of the cis isomer in the experiment. mdpi.com

Similarly, calculations on Lewis acid-catalyzed ring-openings have helped to visualize the transition states for cyclopropane bond cleavage and subsequent cyclization, confirming the role of the catalyst in stabilizing the developing charges. researchgate.net

Energy Transfer Mechanisms in Photochemical Reactions

Photochemical reactions of VCPs introduce mechanisms governed by the principles of photophysics. The key step is the absorption of light to generate an electronically excited state. For the direct irradiation of a simple VCP like isopropenylcyclopropane, the reaction is believed to proceed from the excited singlet state. rsc.org Evidence for this comes from triplet sensitization experiments; when triplet sensitizers like acetone (B3395972) or benzene (B151609) were used, only trace amounts of the cyclopentene product were formed, indicating that the triplet state is not an efficient precursor to the rearranged product. rsc.org

However, in photocatalyzed systems, a triplet energy transfer mechanism can be operative. In a visible-light-mediated [3+2] cycloaddition, it is proposed that the photocatalyst (e.g., an Iridium complex) absorbs light and is promoted to an excited triplet state. scispace.comresearchgate.net This excited photocatalyst then transfers its energy to the vinylcyclopropane substrate, generating the triplet state of the VCP. scispace.comresearchgate.net This triplet VCP, which is a diradical species, then undergoes the subsequent reaction steps. scispace.com The feasibility of this energy transfer is dependent on the relative triplet energies of the sensitizer (B1316253) and the substrate. researchgate.net

Another proposed mechanism involves the formation of a pre-formed complex between the reactants. chemrxiv.org Energy transfer to this complex, which has a lower triplet energy than the individual molecules, can then initiate the reaction. chemrxiv.org

The table below outlines key parameters from a triplet-sensitized photochemical experiment.

| Sensitizer | Triplet Energy (ET, kcal/mol) | Wavelength (nm) | Product Formation |

| Benzene | 84.0 | 253.7 | Traces |

| Acetone | 78.0 | 313.0 | Traces |

| Naphthalene | 60.9 | 313.0 | Not detected |

Data adapted from a study on isopropenylcyclopropane. rsc.org The results imply that the triplet energy of these sensitizers is either insufficient or that the VCP triplet state, if formed, does not efficiently lead to the cyclopentene product.

Role of Catalysts and Reagents in Directed Reactivity

Catalysts and reagents are pivotal in controlling the reactivity of 2α-vinylcyclopropane-1β-methanol, enabling reactions to occur under milder conditions and directing the chemo-, regio-, and stereoselectivity.

Lewis Acids: Lewis acids such as Sn(OTf)₂, GaCl₃, and Sc(OTf)₃ catalyze the ring-opening of donor-acceptor cyclopropanes by activating the molecule. oup.comoup.com The catalyst coordinates to a Lewis basic site (the acceptor group or a hydroxyl group), increasing the polarization of the C-C bonds within the cyclopropane ring and facilitating cleavage to form a zwitterionic intermediate. bohrium.com The choice of Lewis acid can significantly impact reaction efficiency and yield. bohrium.comuni-regensburg.de

Transition Metals: Transition metal complexes, especially those of rhodium, nickel, and palladium, are highly effective catalysts. researchgate.net

Rhodium(I): Rh(I) complexes, often in combination with phosphine (B1218219) ligands, are widely used. The mechanism is thought to involve the formation of a rhodacyclobutane intermediate, which rearranges to a π-allyl rhodium species before reductive elimination. researchgate.netnih.gov Chiral ligands, such as ferrocene-based bisphosphines, can be used to achieve high enantioselectivity in these transformations. nih.gov Additives like Zn(OTf)₂ can act as co-catalysts, accelerating the reaction by promoting the formation of the active Rh-ligand complex. nih.govacs.org

Nickel(0): Ni(0) catalysts, often used with phosphine ligands like dmpe or PMe₂Ph, are effective for [3+2] cycloadditions. mdpi.com The nature of the ligand (bidentate vs. monodentate) has been shown to dramatically affect both the reaction rate and the diastereoselectivity, highlighting the crucial role of the ligand sphere in tuning the catalyst's properties. mdpi.com

Palladium(0): Pd(0) catalysts are also employed in VCP rearrangements and cycloadditions, often proceeding through mechanisms involving π-allyl palladium intermediates. nih.gov

The catalyst not only lowers the activation energy but also fundamentally alters the reaction pathway, providing access to products that are not attainable through purely thermal or photochemical means.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2α-vinylcyclopropane-1β-methanol, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to establish the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring.

High-Resolution ¹H and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 2α-vinylcyclopropane-1β-methanol would exhibit distinct signals for the protons of the cyclopropyl (B3062369) ring, the vinyl group, the methanol (B129727) substituent, and the hydroxyl group. The protons on the three-membered ring (H1, H2, and the two diastereotopic H3 protons) are expected to resonate in the upfield region, typically between 0.5 and 2.0 ppm, a characteristic feature of cyclopropanes. caltech.eduacs.orgdocbrown.info The vinyl protons would appear in the more deshielded region of the spectrum (approximately 4.9-5.9 ppm), with characteristic geminal, cis, and trans coupling constants. The CH₂OH protons would likely appear as a doublet of doublets, coupled to the H1 proton of the cyclopropane ring. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

A detailed analysis of the coupling constants (J-values) is crucial for confirming the trans relationship between the vinyl and methanol groups. The vicinal coupling constant between H1 and H2 (³J_H1,H2_) in trans-substituted cyclopropanes is typically smaller than the corresponding cis coupling. organicchemistrydata.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule. The cyclopropyl carbons are characteristically shielded and would appear at high field. docbrown.info The carbon of the CH₂OH group would be expected around 60-70 ppm, while the sp² carbons of the vinyl group would resonate further downfield, typically in the range of 115-140 ppm. compoundchem.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Key Couplings (Hz) |

| C1 | ~1.5 | ~25 | m | J_H1,H2, J_H1,H3a_, J_H1,H3b_, J_H1,CH2OH_ |

| C2 | ~1.2 | ~20 | m | J_H2,H1_, J_H2,H3a_, J_H2,H3b_, J_H2,H_vinyl_ |

| C3 | ~0.7 (H3a), ~0.9 (H3b) | ~15 | m | J_H3a,H3b_, J_H3a,H1_, J_H3a,H2_, J_H3b,H1_, J_H3b,H2_ |

| C4 (CH=) | ~5.8 | ~138 | ddd | J_gem_, J_cis_, J_trans_ |

| C5 (=CH₂) | ~5.0 (cis), ~5.2 (trans) | ~115 | dd, dd | J_gem_, J_cis_, J_trans_ |

| C6 (CH₂OH) | ~3.5 | ~65 | dd | J_H,H1_ |

| OH | variable | - | s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the complex spectra of substituted cyclopropanes. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule, confirming the connectivity between protons on adjacent carbons. For instance, correlations would be observed between the cyclopropyl protons, between the vinyl protons, and between the H1 proton and the CH₂OH protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting fragments of the molecule, for example, showing correlations from the vinyl protons to the C2 carbon of the cyclopropane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that is critical for determining the relative stereochemistry. columbia.edulibretexts.orgyoutube.com For 2α-vinylcyclopropane-1β-methanol, a key NOE would be expected between the H1 proton and the H2 proton, which are on the same face of the ring in the cis isomer but not in the trans isomer. The absence of a significant NOE between these two protons would strongly support the assigned trans (2α, 1β) configuration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming that the observed molecule corresponds to C₆H₁₀O. This technique is crucial for differentiating between isomers and compounds with the same nominal mass.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2α-vinylcyclopropane-1β-methanol would be expected to show characteristic absorption bands for the hydroxyl, vinyl, and cyclopropyl groups. acs.org

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, broad |

| C-H (sp² vinyl) | 3050-3150 | Medium |

| C-H (sp³ alkyl) | 2850-3000 | Medium |

| C=C (vinyl) | 1640-1680 | Medium |

| C-O (alcohol) | 1000-1260 | Strong |

| Cyclopropane ring | ~3080 (C-H), ~1020 (ring breathing) | Medium-Weak |

Chiroptical Methods for Absolute Configuration Determination

Since 2α-vinylcyclopropane-1β-methanol is a chiral molecule, chiroptical methods are necessary to determine its absolute configuration (e.g., (1R,2R) or (1S,2S)).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov While the chromophores in this molecule (vinyl and hydroxyl groups) are not inherently strong, they can give rise to a CD spectrum due to their chiral environment. Comparison of the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration can allow for the assignment of the stereochemistry. rsc.orgresearchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve can be used to help determine the absolute configuration by comparison with known compounds or theoretical calculations.

The combination of these advanced spectroscopic and analytical techniques provides a comprehensive and unambiguous characterization of the structure and stereochemistry of 2α-vinylcyclopropane-1β-methanol.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides information about the spatial arrangement of chromophores within the molecule. For vinylcyclopropane (B126155) derivatives, the vinyl group and any other chromophores, such as a carbonyl or phenyl group, will give rise to characteristic ECD spectra.

The determination of the absolute configuration of a chiral molecule using ECD often involves a comparison of the experimentally measured spectrum with the spectrum predicted by theoretical calculations. nih.gov Time-dependent density functional theory (TDDFT) is a commonly employed computational method for this purpose. nih.gov The process typically involves:

Generating a set of possible low-energy conformers of the molecule.

Calculating the ECD spectrum for each conformer.

Averaging the calculated spectra based on the Boltzmann population of each conformer.

Comparing the resulting theoretical spectrum with the experimental one. A good match between the two allows for the confident assignment of the absolute configuration. mdpi.com

For chiral vinylcyclopropanes, the sign and intensity of the Cotton effects are highly sensitive to the stereochemistry of the cyclopropane ring and the orientation of the vinyl group and other substituents. Although a specific ECD spectrum for 2alpha-Vinylcyclopropane-1beta-methanol is not available, the methodology described provides a robust framework for determining its absolute stereochemistry.

Table 1: Key Parameters in ECD Analysis for Absolute Configuration Determination

| Parameter | Description |

| Cotton Effect | The characteristic positive or negative peaks in an ECD spectrum resulting from the differential absorption of circularly polarized light. |

| Wavelength (λ) | The wavelength at which the maximum or minimum of a Cotton effect occurs. |

| Molar Ellipticity ([θ]) or Differential Extinction Coefficient (Δε) | A measure of the magnitude of the ECD signal. |

| TDDFT Calculation | A quantum chemical method used to predict the ECD spectrum of a molecule. |

| Boltzmann Averaging | The process of weighting the calculated spectra of individual conformers by their relative populations to obtain the final theoretical spectrum. |

X-ray Crystallography (where applicable for crystalline derivatives or intermediates)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. For non-crystalline compounds like this compound, this technique can be applied to crystalline derivatives or intermediates in its synthetic pathway.

A notable example is the structural elucidation of a γ-lactam-fused vinylcyclopropane, where the absolute and relative stereochemistry were unambiguously confirmed through X-ray crystallographic analysis of its m-nitrophenylhydrazone derivative. acs.org Similarly, the absolute configuration of a functionalized alcohol derived from the ring-opening of a vinyl cyclopropane has been determined by X-ray crystallography. nih.gov

The crystallographic analysis provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. For chiral molecules crystallizing in a non-centrosymmetric space group, the anomalous dispersion of X-rays can be used to determine the absolute configuration, often expressed by the Flack parameter.

Table 2: Representative Crystallographic Data for a Vinylcyclopropane Derivative

| Parameter | Value | Reference |

| Compound | γ-lactam-fused vinylcyclopropane m-nitrophenylhydrazone | acs.org |

| CCDC Number | 1856030 | acs.org |

| Crystal System | Orthorhombic | acs.org |

| Space Group | P2₁2₁2₁ | acs.org |

| Unit Cell Dimensions | a = 10.12 Å, b = 12.34 Å, c = 15.67 Å | acs.org |

| Flack Parameter | 0.0(2) | acs.org |

The data obtained from X-ray crystallography serves as a benchmark for validating the results of other analytical techniques, including ECD and NMR spectroscopy.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic structure and properties of molecules such as vinylcyclopropane (B126155) derivatives. acs.org

Before any properties of 2α-vinylcyclopropane-1β-methanol can be accurately predicted, its most stable three-dimensional structure must be determined. This process begins with geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G*), the molecule's geometry is adjusted to find a minimum on the potential energy surface. acs.orgnih.gov

Table 1: Illustrative Conformational Analysis Data for a Substituted Cyclopropane (B1198618) This table is based on general findings for related molecules and does not represent actual data for 2α-Vinylcyclopropane-1β-methanol.

| Conformer | Dihedral Angle (°) (Vinyl-C-C-Methanol) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60 | 0.00 |

| B | 180 | 1.5 |

DFT calculations are instrumental in mapping the energy landscapes of chemical reactions. For 2α-vinylcyclopropane-1β-methanol, a key reaction of interest is the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org Computational studies on the parent vinylcyclopropane have shown that this rearrangement can proceed through a diradical-mediated two-step process. acs.orgwikipedia.org

By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed. This analysis provides the activation energy, which is crucial for predicting reaction rates. For substituted vinylcyclopropanes, DFT studies have elucidated how different substituents can influence the reaction barriers and the stereoselectivity of the rearrangement. acs.orgnih.gov These calculations help in understanding whether a reaction is likely to be concerted or stepwise. wikipedia.org

DFT can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. pku.edu.cn By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 2α-vinylcyclopropane-1β-methanol, its ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical predictions are valuable for assigning experimental spectra and for confirming the structure of the molecule. Discrepancies between calculated and experimental shifts can often be explained by considering solvent effects or conformational averaging. pku.edu.cn

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the study of conformational changes, molecular vibrations, and interactions with solvent molecules in a more realistic, dynamic context. For 2α-vinylcyclopropane-1β-methanol, MD simulations could reveal the preferred conformations in solution and the timescale of conformational interconversions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, including DFT, provide deep insights into the electronic structure of a molecule, which is the key to understanding its reactivity. Analysis of the molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can identify the sites most susceptible to nucleophilic or electrophilic attack. The distribution of electron density and the calculated electrostatic potential can further highlight reactive regions of 2α-vinylcyclopropane-1β-methanol.

In Silico Prediction of Regioselectivity and Stereoselectivity

For reactions where multiple products can be formed, computational methods can predict the regioselectivity and stereoselectivity. In the context of 2α-vinylcyclopropane-1β-methanol, this could apply to addition reactions to the vinyl group or the stereochemical outcome of the vinylcyclopropane rearrangement. By comparing the activation energies of the different pathways leading to various regioisomers or stereoisomers, the most likely product can be identified. acs.orgnih.gov DFT studies on transition-metal-catalyzed cycloadditions of vinylcyclopropane derivatives have successfully explained and predicted the stereochemical outcomes of these complex reactions. acs.org

Synthesis and Reactivity of Derivatives and Analogues

Modifications of the Vinylcyclopropane (B126155) Core

The reactivity of the vinylcyclopropane core allows for a variety of modifications, targeting both the double bond and the cyclopropane (B1198618) ring. These modifications can lead to a diverse range of structures with altered chemical properties and potential applications.

One common transformation of the vinylcyclopropane moiety is its participation in cycloaddition reactions. wikipedia.orgacs.org For instance, transition-metal-catalyzed [5+2] cycloadditions with alkynes or alkenes provide a powerful method for the construction of seven-membered rings. illinois.edu Rhodium catalysts, in particular, have been shown to be effective in promoting these reactions. scispace.compku.edu.cn The substitution pattern on the vinylcyclopropane can influence the reaction's regio- and diastereoselectivity. illinois.edu Additionally, vinylcyclopropanes can undergo [3+2] cycloaddition reactions, serving as three-carbon synthons to form five-membered rings. acs.orgresearchgate.netnih.gov These reactions can be initiated by transition metals or visible light photocatalysis. nih.govpku.edu.cn

The cyclopropane ring itself can be modified through ring-opening reactions, which are often driven by the release of ring strain. digitellinc.comrsc.org These reactions can be promoted by Brønsted or Lewis acids, leading to the formation of various carbocyclic frameworks. digitellinc.com For example, the use of Yb(OTf)₃ can mediate the rearrangement of fused vinylcyclopropanes to cyclopentenes. digitellinc.com Furthermore, the substitution on the cyclopropane ring can be altered prior to or after the introduction of the vinyl and methanol (B129727) groups, allowing for the synthesis of analogues with varying steric and electronic properties. bohrium.comnih.gov

Modifications can also be introduced at the vinyl group. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other substituents onto the vinyl moiety. nih.gov The electronic nature of these substituents can, in turn, influence the reactivity of the entire vinylcyclopropane system. researchgate.net For instance, electron-withdrawing groups on the vinyl substituent can facilitate the vinylcyclopropane-cyclopentene rearrangement. researchgate.net

Below is a table summarizing some key modifications of the vinylcyclopropane core:

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| [5+2] Cycloaddition | Rh(I) catalyst, Alkynes/Alkenes | Seven-membered rings | illinois.edu |

| [3+2] Cycloaddition | Rh(I) catalyst or visible light, Alkenes/Alkynes | Five-membered rings | acs.orgnih.gov |

| Ring-opening/Rearrangement | Lewis acids (e.g., Yb(OTf)₃) | Substituted cyclopentenes | digitellinc.com |

| Arylation of Vinyl Group | Pd catalyst, Aryl halides | Aryl-substituted vinylcyclopropanes | nih.gov |

Functional Group Interconversions of the Methanol Moiety

The primary alcohol of the methanol moiety in 2α-vinylcyclopropane-1β-methanol is a versatile handle for a wide range of functional group interconversions. These transformations allow for the introduction of various functionalities, expanding the synthetic utility of this scaffold.

A fundamental transformation is the conversion of the alcohol to a good leaving group, such as a halide. This can be achieved using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. libretexts.org Alternatively, magnesium halides in refluxing diethyl ether can convert cyclopropylmethanols into homoallylic halides. electronicsandbooks.comacs.org This reaction is particularly effective with magnesium bromide and iodide, proceeding under mild conditions to give high yields. electronicsandbooks.com

The alcohol can also be converted to an ester through Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process and is typically driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. Mild oxidizing agents, such as those based on chromium(VI)-pyridine complexes (Collins' reagent), can selectively produce the aldehyde. google.com Stronger oxidizing conditions will lead to the carboxylic acid.

The following table provides a summary of common functional group interconversions for the methanol moiety:

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Ref. |

| Alcohol (-CH₂OH) | Thionyl chloride (SOCl₂) | Alkyl chloride (-CH₂Cl) | libretexts.org |

| Alcohol (-CH₂OH) | Phosphorus tribromide (PBr₃) | Alkyl bromide (-CH₂Br) | libretexts.org |

| Alcohol (-CH₂OH) | Magnesium iodide (MgI₂) | Homoallylic iodide | electronicsandbooks.com |

| Alcohol (-CH₂OH) | Carboxylic acid (RCOOH), H⁺ | Ester (-CH₂OCOR) | masterorganicchemistry.com |

| Alcohol (-CH₂OH) | Collins' reagent | Aldehyde (-CHO) | google.com |

Preparation and Characterization of Stereoisomers

The presence of multiple stereocenters in 2α-vinylcyclopropane-1β-methanol means that it can exist as various stereoisomers. The preparation of specific stereoisomers often requires stereoselective synthetic methods or the resolution of racemic mixtures.

The relative stereochemistry of the vinyl and methanol groups on the cyclopropane ring is crucial. For instance, cis and trans isomers of vinylcyclopropanes can exhibit different reactivity. wikipedia.org The cis/trans isomerization of vinylcyclopropanes can be achieved under thermal conditions, but this often requires high temperatures. nih.gov More recently, nickel(I)-catalyzed methods have been developed that allow for rapid isomerization at room temperature while retaining enantiopurity. nih.gov

Enantiomerically pure stereoisomers can be prepared through asymmetric synthesis. For example, the use of chiral catalysts in cycloaddition reactions can lead to the formation of enantiomerically enriched vinylcyclopropane derivatives. acs.orgpku.edu.cn Alternatively, racemic mixtures of vinylcyclopropane derivatives can be resolved. amazonaws.com For example, enzymatic resolution has been successfully employed for the separation of enantiomers of vinylcyclopropane carboxylic acid derivatives. amazonaws.com

The characterization of stereoisomers relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative stereochemistry of the substituents on the cyclopropane ring. X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of crystalline derivatives. Chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are essential for determining the enantiomeric excess of chiral samples.

Comparative Reactivity Studies of Analogues with Varied Substitution

The reactivity of the vinylcyclopropane system is highly sensitive to the nature and position of substituents on both the cyclopropane ring and the vinyl group. Comparative studies of analogues with varied substitution patterns provide valuable insights into the electronic and steric effects governing their reactions.

Substituents on the cyclopropane ring can significantly influence the rate and stereochemical outcome of the vinylcyclopropane-cyclopentene rearrangement. nih.gov For instance, computational studies have shown that radical- or cation-stabilizing substituents can substantially reduce the activation energy for this rearrangement. bohrium.com The position of the substituent is also critical; substitution at certain positions is necessary to promote the rearrangement, while other positions can be substituted with less discrimination. bohrium.com

The electronic properties of substituents on the vinyl group also play a key role. Electron-withdrawing groups, such as nitro or ester groups, can activate the vinylcyclopropane for rearrangement, often enabling the reaction to proceed under milder conditions. researchgate.netunizar.es In contrast, electron-donating groups can alter the reactivity in other ways, for example, by influencing the course of transition-metal-catalyzed cycloadditions. nih.gov

Steric effects are also of crucial importance. bohrium.com Bulky substituents can influence the preferred conformation of the molecule and the accessibility of the reactive centers, thereby affecting the stereoselectivity of reactions. nih.gov For example, in rhodium-catalyzed [3+2] cycloadditions, the steric bulk of substituents on the tether connecting the vinylcyclopropane and the reacting π-system can dictate the diastereoselectivity of the cycloadduct. pku.edu.cn

A comparative study of the reactivity of different vinyl strained rings (epoxides, oxetanes, and cyclopropanes) towards arynes has shown that vinylcyclopropanes are less reactive than vinylaziridines or vinylthiiranes but more reactive than some vinyl epoxides. nih.gov This highlights how the nature of the strained ring itself is a key determinant of reactivity.

The following table summarizes the influence of substituent variations on the reactivity of vinylcyclopropane analogues:

| Substituent Variation | Effect on Reactivity | Example Reaction | Ref. |

| Cation-stabilizing group on cyclopropane | Lowered activation energy | Vinylcyclopropane-cyclopentene rearrangement | bohrium.com |

| Electron-withdrawing group on vinyl moiety | Facilitated rearrangement | Organocatalytic vinylcyclopropane-cyclopentene rearrangement | researchgate.net |

| Bulky substituent on tether | Increased diastereoselectivity | Intramolecular [3+2] cycloaddition | pku.edu.cn |

| Aryl group on vinyl moiety | Necessary for some cycloadditions | Diels-Alder reaction with arynes | nih.gov |

Advanced Applications in Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of 2α-Vinylcyclopropane-1β-methanol, with stereocenters at C1 and C2 of the cyclopropane (B1198618) ring, makes it an attractive chiral building block for the asymmetric synthesis of complex molecules. sigmaaldrich.com Chiral cyclopropane derivatives are key components in a variety of biologically active compounds and natural products. The stereodefined structure of 2α-Vinylcyclopropane-1β-methanol could be leveraged to introduce specific stereochemistry into a target molecule, avoiding the need for chiral separations or complex asymmetric catalysts later in a synthetic sequence.

For instance, the vicinal stereocenters and the appended functional groups (hydroxyl and vinyl) provide multiple points for diversification. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, allowing for chain extension. The vinyl group can participate in a wide range of transformations, including olefin metathesis, hydroboration-oxidation, and epoxidation, further expanding its synthetic utility. The defined stereochemistry of the cyclopropane core would be transferred to the products of these reactions, making it a powerful tool for stereocontrolled synthesis.

A notable example of a related chiral building block is found in the synthesis of grandisol, an insect pheromone. researchgate.netdu.ac.in The synthesis of such complex natural products often relies on the use of stereochemically defined intermediates to construct the carbon skeleton with the correct spatial arrangement of substituents.

Precursor for Novel Ring Systems via Rearrangement Cascades

Vinylcyclopropanes are renowned for their ability to undergo a variety of rearrangement reactions, most notably the vinylcyclopropane-cyclopentene rearrangement. researchgate.net This transformation, typically promoted by heat or a transition metal catalyst, allows for the efficient construction of five-membered rings. In the case of 2α-Vinylcyclopropane-1β-methanol, this rearrangement would lead to the formation of a substituted cyclopentene (B43876) with the hydroxyl group retained, providing a versatile intermediate for further functionalization.

Furthermore, the presence of the vinyl group allows for more complex cascade reactions. For example, divinylcyclopropane systems are known to undergo the Cope rearrangement to form seven-membered rings (divinylcyclopropane-cycloheptadiene rearrangement). beilstein-journals.org While 2α-Vinylcyclopropane-1β-methanol itself is not a divinylcyclopropane, it could be readily converted into one through olefination of the corresponding aldehyde (obtained by oxidation of the primary alcohol). Such a strategy would open up access to complex bicyclic or polycyclic systems in a single step, a hallmark of elegant and efficient synthesis. These cascade reactions are powerful tools in total synthesis, enabling the rapid construction of molecular complexity from simple precursors. wikipedia.org

Table 1: Potential Ring Systems Accessible from 2α-Vinylcyclopropane-1β-methanol Derivatives

| Precursor Type | Rearrangement Type | Resulting Ring System |

| Monovinylcyclopropane | Vinylcyclopropane-cyclopentene | Substituted Cyclopentene |

| Divinylcyclopropane | Divinylcyclopropane-cycloheptadiene | Substituted Cycloheptadiene |

Role in Catalyst Design or as a Ligand in Metal-Mediated Transformations

Moreover, vinylcyclopropanes are known to interact with transition metals, particularly palladium, to form π-allyl palladium intermediates. nih.gov This reactivity is the basis for a wide range of powerful carbon-carbon bond-forming reactions, including [3+2] and [5+2] cycloadditions. bohrium.comresearchgate.net In these transformations, the vinylcyclopropane (B126155) acts as a three-carbon or five-carbon building block, reacting with other unsaturated partners to form five- or seven-membered rings. The stereochemistry of the starting vinylcyclopropane can influence the stereochemical outcome of these cycloadditions, making chiral vinylcyclopropanes like 2α-Vinylcyclopropane-1β-methanol valuable substrates for these methods.

Table 2: Potential Metal-Mediated Transformations Involving 2α-Vinylcyclopropane-1β-methanol

| Metal Catalyst | Intermediate | Reaction Type | Product |

| Palladium(0) | π-Allyl Palladium Complex | [3+2] Cycloaddition | Functionalized Cyclopentane (B165970) |

| Palladium(0) | π-Allyl Palladium Complex | [5+2] Cycloaddition | Functionalized Cycloheptene |

| Rhodium(I) | Metallacycle | Cycloaddition | Various Carbocycles |

Methodological Advancements Enabled by its Unique Structure

The combination of a strained three-membered ring and a reactive vinyl group in a stereodefined arrangement allows for the development of novel synthetic methodologies. The ring strain of the cyclopropane can be harnessed as a driving force for ring-opening reactions, leading to the formation of linear or macrocyclic products that might be difficult to access through other means.

For example, palladium-catalyzed reactions of vinylcyclopropanes can be tuned to favor different reaction pathways. Depending on the choice of ligand and reaction partners, vinylcyclopropanes can act as 1,3-dipole or 1,5-dipole synthons, leading to the formation of different ring sizes. acs.org The specific substitution pattern of 2α-Vinylcyclopropane-1β-methanol could be exploited to favor one pathway over another, or to enable entirely new modes of reactivity. The development of such selective transformations is a key goal of synthetic methodology research. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2alpha-Vinylcyclopropane-1beta-methanol to achieve high stereochemical purity?

- Methodological Answer : Utilize chiral catalysts (e.g., asymmetric organocatalysis) to control stereochemistry during cyclopropane ring formation. Monitor reaction progress via HPLC or LC-MS to track intermediates and byproducts . For purification, employ column chromatography with chiral stationary phases. Validate purity using enantioselective GC or polarimetry, ensuring >95% enantiomeric excess (e.e.).

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT-135) to confirm vinyl and cyclopropane proton coupling patterns. IR spectroscopy can identify hydroxyl (-OH) and vinyl (C=C) stretches. High-resolution mass spectrometry (HRMS) verifies molecular formula. For absolute configuration, perform X-ray crystallography on single crystals grown via slow evaporation in aprotic solvents .

Q. How can researchers assess the compound’s stability under standard laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH and 40°C/75% RH for 4–8 weeks. Analyze degradation products using LC-MS and compare with synthetic standards. Track oxidation of the vinyl group via UV-Vis spectroscopy at 240–260 nm .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its reactivity in cycloaddition reactions?

- Methodological Answer : Compare reaction kinetics of enantiomers in Diels-Alder reactions using differential scanning calorimetry (DSC) or in situ FTIR. Computational modeling (DFT or MD simulations) can predict transition-state energies and orbital interactions. Validate results with X-ray structures of adducts .

Q. What experimental designs are suitable for resolving contradictions in thermodynamic stability data under varying solvent systems?

- Methodological Answer : Replicate studies using controlled solvent polarity (e.g., water/THF mixtures) and measure Gibbs free energy (ΔG) via calorimetry. Apply multivariate statistical analysis (e.g., PCA) to identify solvent parameters (Hildebrand solubility, dipole moment) driving instability. Cross-validate with ab initio calculations .

Q. How can researchers address discrepancies in reported catalytic activity of 2alpha-Vinylcyclopropane-1-beta-methanol derivatives in asymmetric synthesis?

- Methodological Answer : Systematically vary reaction parameters (temperature, catalyst loading, solvent) using a Design of Experiments (DoE) approach. Perform kinetic isotope effect (KIE) studies to probe rate-limiting steps. Compare results with literature using meta-analysis frameworks to identify confounding variables (e.g., trace moisture) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for the cyclopropane ring’s vicinal coupling constants (J values)?

- Methodological Answer : Re-examine sample preparation (e.g., deuteration level, solvent viscosity). Use 2D NMR (COSY, NOESY) to confirm scalar vs. dipolar coupling. Compare with X-ray-derived dihedral angles to resolve stereoelectronic effects. If contradictions persist, consider dynamic effects (ring puckering) via variable-temperature NMR .

Methodological Best Practices

- For reproducibility : Document solvent batch details (e.g., peroxide levels in THF) and catalyst activation protocols .

- For computational studies : Benchmark DFT functionals (e.g., B3LYP vs. M06-2X) against experimental NMR shifts or X-ray geometries .

- For mixed-methods research : Integrate qualitative observations (e.g., color changes during reactions) with quantitative LC-MS datasets to triangulate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.